molecular formula C15H18FNO4 B15274576 2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid

2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid

Katalognummer: B15274576
Molekulargewicht: 295.31 g/mol
InChI-Schlüssel: OKCQADMOZFRLQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid typically involves multiple steps, starting from commercially available precursors One common route involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by fluorination at the 3-position

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group or the piperidine ring.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of fine chemicals and as a building block for various organic compounds.

Wirkmechanismus

The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may facilitate binding to enzymes or receptors, while the fluorine atom can enhance the compound’s stability and bioavailability. The piperidine ring provides a scaffold for further functionalization, allowing the compound to modulate various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The combination of the benzyloxycarbonyl group and the piperidine ring also provides a versatile framework for further modifications.

Eigenschaften

Molekularformel

C15H18FNO4

Molekulargewicht

295.31 g/mol

IUPAC-Name

2-(3-fluoro-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C15H18FNO4/c16-13-9-17(7-6-12(13)8-14(18)19)15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19)

InChI-Schlüssel

OKCQADMOZFRLQS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC(C1CC(=O)O)F)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.